molecular formula C10H13NO4S B1434094 3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 1858241-27-6

3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B1434094
CAS No.: 1858241-27-6
M. Wt: 243.28 g/mol
InChI Key: SBZSHXMSAIPIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 . It is also known by its IUPAC name, 4-methyl-3-[(methylsulfonyl)amino]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4S/c1-6-3-4-7(9(11)12)5-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Environmental and Industrial Applications

Sulfamic acid, a related sulfonamide, is highlighted for its environmentally friendly alternative uses in industrial cleaning and corrosion inhibition. Sulfamic acid solutions are utilized for the removal of scales and metal oxides from metals and ceramics, offering a less toxic and more environmentally friendly alternative to traditional hydrochloric and sulfuric acid-based electrolytes. Organic compounds based on corrosion inhibitors, including those of natural and synthetic origin, are effectively used alongside sulfamic acid solutions to prevent corrosive damage, adhering to the Langmuir adsorption isotherm model (Verma & Quraishi, 2022).

Pharmacological and Therapeutic Applications

Nitisinone, a compound related to the triketone and benzoic acid families, originally developed as a herbicide, has found application in treating hepatorenal tyrosinemia, a rare hereditary metabolic disease. Research focused on its stability, degradation pathways, and the stability of its by-products, such as 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, contributes to understanding the risks and benefits of its medical application (Barchańska et al., 2019).

Material Science and Nanotechnology

Research on drug delivery systems for the cardiovascular system involves the development of nanoformulations including small organic compounds and nanoparticles. These advancements aim at overcoming physiological barriers and improving therapeutic outcomes, indicating the potential of benzoic acid derivatives in nanomedicine (Geldenhuys et al., 2017).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, avoid contact with skin and eyes, and prevent ingestion and inhalation .

Properties

IUPAC Name

3-methyl-4-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-6-8(10(12)13)4-5-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZSHXMSAIPIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.